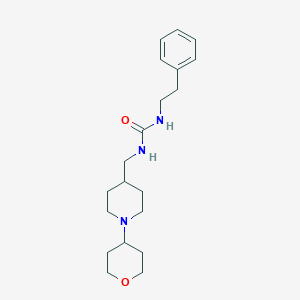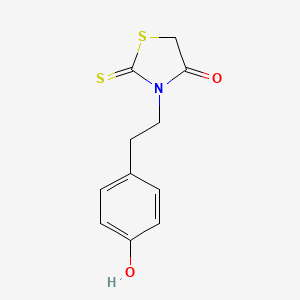
3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one and its derivatives have shown promising results in antimicrobial studies. For instance, a study demonstrated the synthesis of various derivatives with broad-spectrum activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Pansare et al., 2014). Another research synthesized novel compounds containing the thioxothiazolidin-4-one moiety, which displayed in vitro antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus (B'Bhatt & Sharma, 2017).
Anti-Cancer Properties
Compounds derived from 3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one have been investigated for their potential anti-cancer properties. For instance, derivatives were synthesized and evaluated for their antitumor and anti-inflammatory activities, identifying compounds with potent effects (Horishny, Chaban, & Matiychuk, 2020). Another study focused on synthesizing thioxothiazolidin-4-one derivatives and assessing their anticancer and antiangiogenic effects against a mouse tumor model, showing significant tumor growth inhibition and antiangiogenic effects (Chandrappa et al., 2010).
Anti-Inflammatory Activities
The potential for anti-inflammatory applications has been a key area of research. One study synthesized a series of thiazolidin-4-one derivatives and evaluated them for their ability to inhibit nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E(2) generation, with some compounds showing superior inhibition compared to standard drugs (Ma et al., 2011).
Corrosion Inhibition
Research has also explored the use of thioxothiazolidin-4-one derivatives in corrosion inhibition. A study focused on synthesizing benzothiazole derivatives and evaluating their efficacy in preventing steel corrosion in acidic environments, showing high inhibition efficiencies (Hu et al., 2016).
Drug Synthesis and Pharmacology
The compound and its derivatives have been used in the synthesis of new drugs and pharmacological agents. A study reported the synthesis of novel thioxothiazolidin-4-one derivatives with potential for treating inflammatory diseases (Sunder & Maleraju, 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact, and determining appropriate safety precautions for handling and disposal.
Zukünftige Richtungen
This involves identifying areas where further research is needed, such as potential applications of the compound, ways to improve its synthesis, or aspects of its behavior that are not well-understood.
I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-9-3-1-8(2-4-9)5-6-12-10(14)7-16-11(12)15/h1-4,13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOQXKQYJPITSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-(2-oxopropyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836998.png)
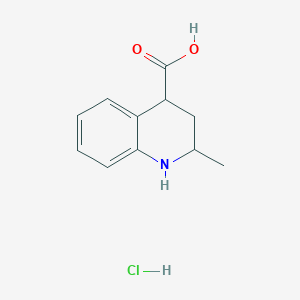
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B2837000.png)
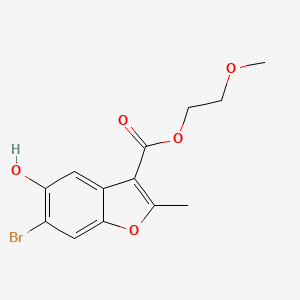
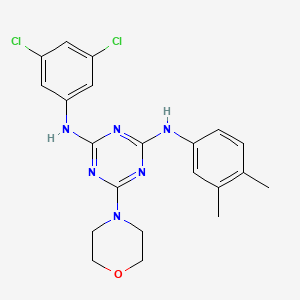
![N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2837009.png)
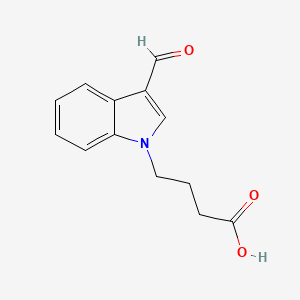
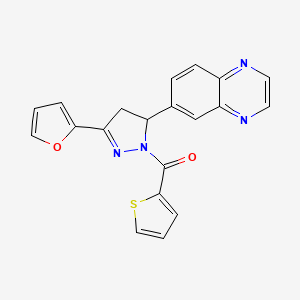

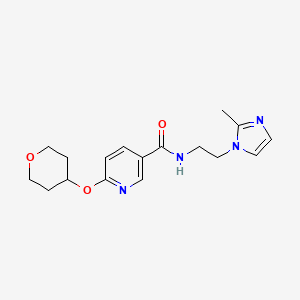
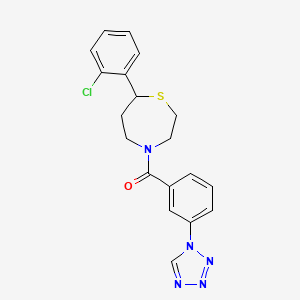
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2837019.png)
